[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-4-12(15)17-10-3-2-8(5-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDCLFDWCPWSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrocoumarins
Substitution: Various substituted coumarins
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of novel chemical entities.
-
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. It has been shown to inhibit the growth of these bacteria effectively, suggesting its potential use in treating infections .
- Antioxidant Properties: The compound demonstrates antioxidant capabilities, which are crucial for protecting cells from oxidative stress-related diseases, including cancer and neurodegenerative disorders .
-
Medicine
- Therapeutic Effects: Investigations into its anticoagulant and anti-inflammatory activities reveal potential therapeutic applications in managing cardiovascular diseases and inflammatory conditions. In vitro studies have shown promising results in reducing inflammation.
- Anticancer Activity: The compound has been studied for its ability to inhibit cancer cell proliferation, with IC50 values indicating potent activity against various cancer cell lines.
- Industry
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated several coumarin derivatives against clinical isolates of bacteria. [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid exhibited superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains .
Case Study 2: Antioxidant Activity
Research demonstrated that compounds similar to this compound significantly enhance the antioxidant properties of chitosan. This suggests potential applications in food preservation and health supplements, where oxidative stability is crucial .
Case Study 3: Inhibition of Human Carbonic Anhydrases
A study assessed the inhibitory effects of this compound on human carbonic anhydrases, revealing promising Ki values that indicate potential as a drug candidate for conditions like glaucoma and certain tumors .
Mechanism of Action
The mechanism of action of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Chlorine at position 6 (e.g., in [(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) increases electronegativity, enhancing adsorption capabilities for metal ions like uranium, as seen in analogous biochar-modified systems .
- Chain Length: Elongated alkyl chains (e.g., hexanoic acid derivative) improve lipophilicity, making the compound suitable for drug delivery .
- Acidity : All acetic acid derivatives exhibit low pKa (~2.88–3.10), favoring ionization in physiological conditions, which is critical for biological activity and chelation .
Adsorption and Chelation Performance
Studies on acetic acid-modified biochar (ASBB) demonstrate that carboxyl (-COOH) groups significantly enhance uranium (U(VI)) adsorption via monodentate coordination . Comparatively, chlorine-substituted derivatives (e.g., [(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) may exhibit higher affinity due to increased electronegativity .
Thermodynamic and Kinetic Properties
- Solubility: The acetic acid group improves aqueous solubility compared to non-functionalized coumarins (e.g., 4-methylcoumarin).
- Thermal Stability : Methyl and fused-ring derivatives (e.g., cyclopenta[c]chromen) exhibit higher thermal stability due to structural rigidity .
Biological Activity
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid is a coumarin derivative that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the coumarin family, characterized by a benzopyrone structure. The presence of the methyl and oxyacetic acid groups enhances its solubility and potential reactivity, making it a candidate for various pharmacological applications.
Antioxidant Activity
Coumarins are known for their antioxidant properties. A study evaluating various coumarin derivatives, including this compound, demonstrated significant inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .
| Compound | % Inhibition (± S.D.) | IC50 (µM) |
|---|---|---|
| 4-Methyl Coumarin | 98.66 ± 1.57 | >100 |
| 7-Hydroxy Coumarin | 77.57 ± 4.11 | >100 |
Anti-inflammatory Activity
The compound exhibits inhibitory action against lipoxygenase (LOX), an enzyme involved in the inflammatory response. Research showed that derivatives of this coumarin significantly inhibited LOX activity, which is crucial in conditions like asthma and cancer . The most potent derivatives displayed IC50 values in the micromolar range, showcasing their potential as anti-inflammatory agents.
Anticancer Properties
The selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX) by coumarins has been reported. This compound showed promising results in inhibiting hCA IX without affecting other isoforms significantly, suggesting its potential as a targeted anticancer therapy .
Study on Lipoxygenase Inhibition
A specific study investigated the LOX inhibitory effects of several coumarin derivatives, including this compound. It was found that at a concentration of 100 µM, this compound exhibited a notable percentage of inhibition compared to controls, indicating its potential utility in managing inflammatory diseases .
Antioxidative Effects in Cellular Models
In vitro studies using B16F10 melanoma cells assessed the cytotoxicity and antioxidative effects of the compound. Results indicated that at lower concentrations (25–50 µM), it did not exhibit cytotoxicity while effectively suppressing melanogenesis, highlighting its dual role as an antioxidant and a skin-lightening agent .
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals : The structural features allow it to neutralize free radicals effectively.
- Enzyme Inhibition : It selectively inhibits enzymes like LOX and hCA IX, disrupting pathways involved in inflammation and tumor growth.
- Modulation of Signaling Pathways : Its interaction with cellular pathways may lead to altered expression of genes involved in apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 4-methyl-2-oxo-2H-chromen-6-ol reacts with bromoacetic acid in alkaline conditions. Evidence from coumarin oxyacetate derivatives shows yields up to 72% under reflux in ethanol/water mixtures. Purification typically involves recrystallization or column chromatography .
- Example Protocol :
- React 4-methyl-2-oxo-2H-chromen-6-ol (1.0 eq) with bromoacetic acid (1.2 eq) in ethanol/water (3:1) at 80°C for 12 hours.
- Adjust pH to ~2 with HCl to precipitate the product.
- Filter and recrystallize from ethanol .
Q. How is structural integrity confirmed after synthesis?
- Methodological Answer :
- 1H/13C-NMR : Compare peaks with literature data (e.g., aromatic protons at δ 6.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.06 for C12H10O5) .
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for lactone and acetic acid groups) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; retention times for coumarin derivatives range 8–12 minutes in acetonitrile/water gradients .
- Elemental Analysis : Validate %C, %H, and %O within ±0.3% of theoretical values .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data during characterization?
- Methodological Answer : Contradictions in splitting patterns or shifts may arise from tautomerism (e.g., keto-enol equilibrium) or impurities. Cross-validate with X-ray crystallography (e.g., C=O bond lengths ~1.21 Å in crystal structures) .
- Case Study : Aromatic proton shifts in this compound vary by ±0.1 ppm in DMSO vs. CDCl3 due to solvent polarity. Always report solvent and temperature .
Q. What challenges arise in synthesizing metal complexes with this ligand?
- Methodological Answer : The acetic acid group facilitates coordination, but steric hindrance from the 4-methyl group reduces binding efficiency. Optimize pH (5.5–6.5) to deprotonate the carboxylic acid without precipitating metal hydroxides. For example, copper(II) complexes with phenanthroline co-ligands achieve 56–93% yields .
- Example :
| Metal Complex | Yield (%) | Stability in Solution |
|---|---|---|
| [Cu(phen)2(L6)]+ | 72 | Stable in DMSO >48 hrs |
| [Ag(L6)] | 58 | Light-sensitive |
Q. How to evaluate biological activity in cell-based assays?
- Methodological Answer :
- MTT Assay : Treat SKOV-3 cells with 10–100 µM compound for 48 hrs. IC50 values for coumarin derivatives range 25–75 µM .
- Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) using SDS-PAGE and β-actin normalization .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across studies?
- Methodological Answer : Variations may stem from differences in cell lines, assay conditions, or compound stability.
- Purity Check : Re-analyze via HPLC to rule out degradation products.
- Solubility : Use DMSO stock solutions <0.1% to avoid solvent toxicity.
- Positive Controls : Include cisplatin or doxorubicin for assay validation .
Structural and Computational Tools
Q. How to refine crystal structures using SHELXL?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
